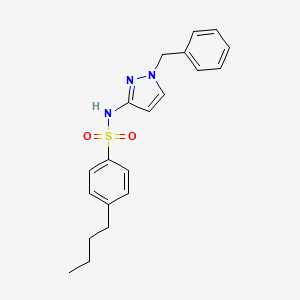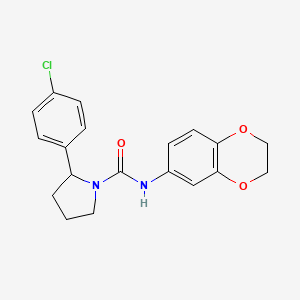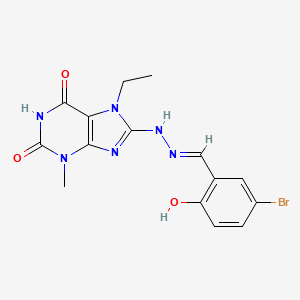
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by Bayer AG and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
作用机制
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. By inhibiting the IKK complex, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 prevents the phosphorylation of IκBα, leading to the accumulation of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activation of NF-κB and downstream signaling pathways involved in inflammation and cancer progression. Physiologically, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 reduces inflammation in various disease models and inhibits the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 in lab experiments is its specificity for the IKK complex and NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation is that N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 can have off-target effects at high concentrations, leading to non-specific inhibition of other proteins.
未来方向
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine the optimal dosage and route of administration for these diseases.
Another area of interest is its potential as a cancer therapy. N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has shown promise in preclinical studies, but more research is needed to determine its efficacy and safety in clinical trials.
Finally, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 could be used as a tool compound to study the role of NF-κB in various cellular processes. By inhibiting NF-κB activation, researchers can study the downstream effects of this pathway and identify new targets for drug development.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development.
合成方法
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 involves the reaction of 4-butylbenzenesulfonyl chloride with 1-benzyl-3-methyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 in its pure form. The synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has been extensively studied for its anti-inflammatory properties. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has been shown to reduce inflammation in various disease models, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(1-benzyl-1H-pyrazol-3-yl)-4-butylbenzenesulfonamide 11-7082 induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation.
属性
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-4-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-3-7-17-10-12-19(13-11-17)26(24,25)22-20-14-15-23(21-20)16-18-8-5-4-6-9-18/h4-6,8-15H,2-3,7,16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGREPLCBXHBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)
![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6113025.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6113040.png)

![N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113060.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(methylthio)propanoyl]-2-piperidinecarboxamide](/img/structure/B6113081.png)
![4-(6-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6113086.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B6113091.png)
![2-({4-[(1H-indol-3-ylmethylene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B6113096.png)
![N-[2-(cyclopentylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6113100.png)
![N-methyl-2-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6113101.png)